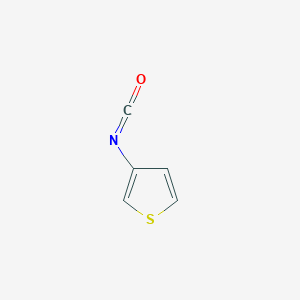

3-Thienyl Isocyanate

説明

3-Thienyl Isocyanate is an organic compound with the molecular formula C5H3NOS and a molecular weight of 125.15 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to the third position of a thiophene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: One common method involves the reaction of thiophene with phosgene (COCl2) in the presence of a base such as triethylamine.

Alternative Methods: Another approach includes the use of thiophene-3-carboxylic acid chloride, which reacts with sodium azide (NaN3) to form the corresponding azide.

Industrial Production Methods: Industrial production often employs the direct synthesis method due to its simplicity and efficiency. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate reactions.

Major Products:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Thiocarbamates: Formed from reactions with thiols.

科学的研究の応用

Organic Synthesis

3-Thienyl isocyanate serves as a crucial building block in organic synthesis. It is utilized to prepare various heterocyclic compounds and can react with nucleophiles to form ureas and carbamates.

Table 1: Common Reactions of this compound

| Reaction Type | Nucleophile Used | Product Type |

|---|---|---|

| Addition | Amines | Ureas |

| Addition | Alcohols | Carbamates |

| Substitution | Thiols | Thiourethanes |

| Hydrolysis | Water | 3-Thienylamine + CO2 |

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi:

-

Antibacterial Activity :

- Staphylococcus aureus: Minimum inhibitory concentration (MIC) = 20 µg/mL

- Escherichia coli: MIC = 25 µg/mL

-

Antifungal Activity :

- Candida albicans: MIC = 15 µg/mL

- Aspergillus niger: MIC = 18 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, especially for infections resistant to conventional therapies.

Anticancer Research

In vitro studies have shown promising anticancer activity of this compound against various cancer cell lines:

- A2780 (Ovarian Cancer) : IC50 = 12 µM

- HepG2 (Liver Cancer) : IC50 = 10 µM

The compound's mechanism involves forming reactive intermediates that interact with cellular macromolecules, leading to apoptosis in targeted cancer cells.

Case Studies on Occupational Exposure

Occupational exposure to isocyanates, including derivatives like this compound, has been linked to respiratory health issues such as occupational asthma. A notable case study examined exposure levels among workers in manufacturing settings:

- Increased risk of asthma was correlated with time-weighted average exposures above specific thresholds.

- The odds ratio (OR) for developing asthma was significantly higher in workers exposed to concentrations greater than the median level of referents.

This highlights the need for monitoring exposure levels in environments where isocyanates are handled .

作用機序

The mechanism of action of 3-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives such as ureas, carbamates, and thiocarbamates. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

類似化合物との比較

2-Isocyanatothiophene: Similar structure but with the isocyanate group at the second position.

4-Isocyanatothiophene: Similar structure but with the isocyanate group at the fourth position.

Thiophene-2-carboxylic acid isocyanate: Contains both a carboxylic acid and an isocyanate group.

Uniqueness: 3-Thienyl Isocyanate is unique due to its specific reactivity profile and the position of the isocyanate group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a valuable compound in synthetic chemistry .

生物活性

3-Thienyl Isocyanate (CAS No. 76536-95-3) is a thiophene-derived compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and research applications.

Target Enzymes:

this compound primarily interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the arachidonic acid pathway, which is involved in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, this compound may exert anti-inflammatory effects.

Biochemical Pathways:

The compound's interaction with COX and LOX suggests that it could modulate inflammatory responses by reducing the production of prostaglandins and leukotrienes. This modulation may be beneficial in conditions characterized by excessive inflammation.

Cellular Effects

Influence on Cell Signaling:

Research indicates that this compound can influence various cellular processes, including cell signaling pathways and gene expression. It has been shown to affect the activity of specific signaling proteins, leading to altered cellular responses. For instance, it can modulate the expression of genes related to metabolic pathways.

Dosage-Dependent Effects:

The effects of this compound are also dose-dependent. In animal models, low doses may have minimal effects, while higher doses can lead to significant biochemical changes and potential toxicity. Understanding these dosage effects is critical for evaluating its safety and efficacy in therapeutic applications.

Transport and Distribution

Cellular Transport Mechanisms:

The transport of this compound within cells is crucial for its biological activity. It can cross cellular membranes through specific transporters or passive diffusion. Once inside the cell, it interacts with various biomolecules, influencing its localization and accumulation.

Subcellular Localization:

The localization of this compound within cellular compartments can significantly impact its activity. Targeting specific organelles may enhance its interactions with biomolecules, thereby influencing its overall biochemical effects.

Research Applications

This compound has diverse applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing heterocyclic compounds and polymers. |

| Biology | Investigated for developing bioactive molecules, including enzyme inhibitors and receptor modulators. |

| Medicine | Explored for potential use in drug development, particularly in anticancer agent synthesis. |

| Industry | Utilized in producing specialty chemicals, coatings, and adhesives. |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Effects: A study demonstrated that this compound significantly reduced inflammation markers in animal models by inhibiting COX and LOX activities.

- Cytotoxicity: Research indicated that higher concentrations of this compound led to cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.

- Gene Expression Modulation: Investigations revealed that treatment with this compound altered the expression levels of genes involved in metabolic processes, indicating its role in regulating cellular metabolism.

特性

IUPAC Name |

3-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZQOWWCLBJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380030 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76536-95-3 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。